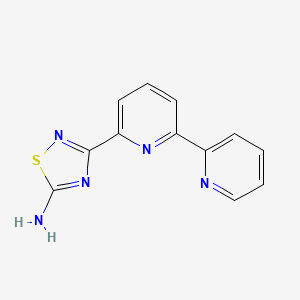![molecular formula C14H15ClN2O2 B13852627 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-chlorophenyl group and an oxy group linked to a 2-methylpropan-2-ol moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
The synthesis of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 3-Chlorophenyl Group: The pyrimidine ring is then subjected to a substitution reaction with a 3-chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.
Introduction of the Oxy Group: The oxy group is introduced through an etherification reaction, where the pyrimidine derivative is reacted with an alcohol, such as 2-methylpropan-2-ol, in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
化学反応の分析
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding alcohol and pyrimidine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon and acids or bases.
科学的研究の応用
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways. It is often employed in assays to study enzyme inhibition, receptor binding, and signal transduction.
Chemical Biology: The compound serves as a tool in chemical biology research to probe the function of specific proteins and pathways. It is used in the design of chemical probes and inhibitors for target validation.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science. It is explored for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
類似化合物との比較
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol can be compared with other pyrimidine derivatives, such as:
1-{[2-(4-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group. The position of the chlorine atom can influence the compound’s biological activity and selectivity.
1-{[2-(3-Bromophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol: This derivative has a bromine atom instead of a chlorine atom. The presence of different halogens can affect the compound’s reactivity and pharmacokinetic properties.
1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-ethylpropan-2-ol: This compound has an ethyl group instead of a methyl group. The alkyl chain length can impact the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research and drug development.
特性
分子式 |
C14H15ClN2O2 |
|---|---|
分子量 |
278.73 g/mol |
IUPAC名 |
1-[2-(3-chlorophenyl)pyrimidin-5-yl]oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2,18)9-19-12-7-16-13(17-8-12)10-4-3-5-11(15)6-10/h3-8,18H,9H2,1-2H3 |
InChIキー |
WEDCTJHMMXVOMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


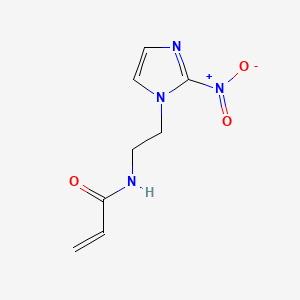
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
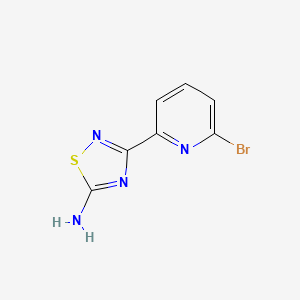
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)

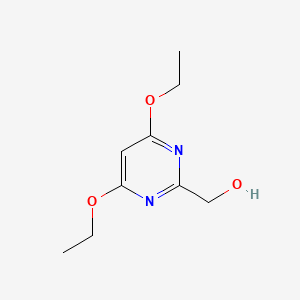
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
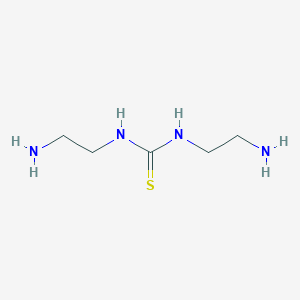
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
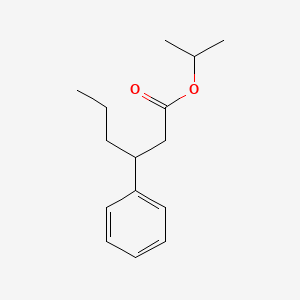

![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
